![molecular formula C22H12N4O B5837008 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE](/img/structure/B5837008.png)
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE
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Overview
Description
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is a complex organic compound that features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties
Preparation Methods
The synthesis of 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the reaction of 2,3-dichloroquinoxaline with thiourea to form quinoxaline-2,3-dithione . The phenoxy group can be introduced using aryne chemistry, where aryne intermediates react with quinoxaline derivatives to form the desired phenoxy-quinoxaline compounds . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, utilizing green chemistry principles whenever possible .
Chemical Reactions Analysis
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and mild bases or acids to facilitate substitution reactions.
Scientific Research Applications
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism by which 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE exerts its effects involves interactions with various molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE include other quinoxaline derivatives such as quinazoline and cinnoline . These compounds share the nitrogen-containing heterocyclic structure but differ in their specific substituents and overall molecular architecture. The unique combination of the cyano and phenoxy groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4O/c23-12-16-6-4-10-22(18(16)13-24)27-17-7-3-5-15(11-17)21-14-25-19-8-1-2-9-20(19)26-21/h1-11,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWKRFACEQDQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC=CC(=C4C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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